Cas no 50699-52-0 (Phenyl N-(3-Nitrophenyl)carbamate)

Phenyl N-(3-Nitrophenyl)carbamate structure
50699-52-0 structure
Product Name:Phenyl N-(3-Nitrophenyl)carbamate
CAS No:50699-52-0
MF:C13H10N2O4
MW:258.229503154755
MDL:MFCD00024351
CID:364251
PubChem ID:37107
Update Time:2025-04-24

Phenyl N-(3-Nitrophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (3-nitrophenyl)-, phenyl ester
    • (3-nitro-phenyl)-carbamic acid phenyl ester
    • phenyl(3-nitrophenyl)carbamate
    • phenyl 3-nitrophenylcarbamate
    • 3-NITROPHENYL PHENYLCARBAMATE
    • SCHEMBL16672104
    • phenyl (3-nitrophenyl)carbamate
    • DTXSID60188777
    • Z31681648
    • 50699-52-0
    • 35289-89-5
    • EN300-27176
    • UPCMLD0ENAT5817534:001
    • CS-0244087
    • phenyl N-(3-nitrophenyl)carbamate
    • AKOS001377991
    • Phenyl N-(3-Nitrophenyl)carbamate
    • MDL: MFCD00024351
    • Inchi: 1S/C13H10N2O4/c16-13(19-12-7-2-1-3-8-12)14-10-5-4-6-11(9-10)15(17)18/h1-9H,(H,14,16)
    • InChI Key: JRBQTHUEPKJNBD-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC=C(C=1)[N+](=O)[O-])=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 258.0641
  • Monoisotopic Mass: 258.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 84.2A^2

Experimental Properties

  • Density: 1.386
  • Boiling Point: 378.2°C at 760 mmHg
  • Flash Point: 182.5°C
  • Refractive Index: 1.659
  • PSA: 81.47
  • LogP: 3.80190

Phenyl N-(3-Nitrophenyl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P323350-50mg
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$ 50.00 2022-06-02
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$ 95.00 2022-06-02
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Phenyl N-(3-Nitrophenyl)carbamate Related Literature

Additional information on Phenyl N-(3-Nitrophenyl)carbamate

Comprehensive Guide to Carbamic acid, (3-nitrophenyl)-, phenyl ester (CAS No. 50699-52-0): Properties, Applications, and Market Insights

Carbamic acid, (3-nitrophenyl)-, phenyl ester (CAS No. 50699-52-0) is a specialized organic compound with a unique molecular structure that combines a carbamate functional group with a 3-nitrophenyl moiety. This compound, also referred to as phenyl (3-nitrophenyl)carbamate, has garnered attention in recent years due to its versatile applications in pharmaceutical intermediates, agrochemical research, and material science. The growing interest in nitrophenyl derivatives for drug discovery and sustainable chemistry aligns with current trends in green synthesis and precision molecular design.

From a structural perspective, Carbamic acid, (3-nitrophenyl)-, phenyl ester features a carbamate linkage (-NHCOO-) bridging a phenyl ring and a 3-nitrophenyl group. This arrangement confers specific chemical properties that make it valuable for creating more complex architectures in medicinal chemistry. Researchers frequently search for "50699-52-0 synthesis methods" or "phenyl carbamate derivatives applications", reflecting the compound's importance in modern organic synthesis. The presence of the nitro group at the meta position enhances its reactivity in nucleophilic aromatic substitution reactions, a feature exploited in various pharmaceutical intermediates.

The thermal stability and solubility profile of CAS 50699-52-0 make it particularly useful in controlled reaction environments. Analytical data shows this compound typically appears as a crystalline solid with moderate solubility in common organic solvents like dichloromethane and dimethyl sulfoxide, but limited water solubility. These physicochemical characteristics are frequently queried in searches such as "50699-52-0 solubility data" or "nitrophenyl carbamate stability", indicating the practical considerations researchers have when working with this material.

In pharmaceutical applications, Carbamic acid, (3-nitrophenyl)-, phenyl ester serves as a key building block for developing novel therapeutic agents. The compound's structure allows for strategic modifications that can lead to biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators. Recent publications have explored its potential in creating anticancer scaffolds and neurological agents, topics that generate significant interest in academic and industrial research circles. The rise of "nitrophenyl carbamates in drug discovery" as a search term reflects this growing application area.

Material science represents another important application domain for phenyl (3-nitrophenyl)carbamate. Researchers are investigating its incorporation into advanced polymer systems and surface modification technologies. The nitro group's electron-withdrawing properties can influence material characteristics, making this compound valuable for designing functional coatings and specialty adhesives. These applications align with current industry trends toward high-performance materials and sustainable manufacturing processes, as evidenced by search queries like "50699-52-0 in material science".

The synthesis of Carbamic acid, (3-nitrophenyl)-, phenyl ester typically involves the reaction of 3-nitrophenyl isocyanate with phenol under controlled conditions. Alternative routes may employ carbamoyl chloride intermediates. Optimization of these synthetic procedures remains an active area of research, with many scientists searching for "improved synthesis of 50699-52-0" or "green chemistry approaches to phenyl carbamates". Recent advances have focused on catalyst systems and solvent-free conditions to enhance yield and purity while reducing environmental impact.

Analytical characterization of CAS 50699-52-0 employs standard techniques including HPLC, NMR spectroscopy, and mass spectrometry. The compound displays characteristic signals in proton NMR (around δ 7.0-8.5 ppm for aromatic protons) and distinctive fragmentation patterns in mass spectral analysis. These analytical features are crucial for quality control in commercial production and research applications, addressing common queries like "50699-52-0 NMR data" or "HPLC methods for phenyl carbamates".

From a commercial perspective, Carbamic acid, (3-nitrophenyl)-, phenyl ester occupies a niche but important position in the fine chemicals market. Suppliers typically offer this compound in research quantities with purity grades ranging from 95% to 99%. The pricing structure reflects its specialized nature and the complexity of synthesis. Market intelligence reveals growing interest from contract research organizations and academic institutions, particularly in regions with strong pharmaceutical and material science sectors. Search trends for "50699-52-0 suppliers" or "buy phenyl (3-nitrophenyl)carbamate" show consistent demand patterns.

Safety considerations for handling 50699-52-0 follow standard laboratory protocols for nitrophenyl compounds. While not classified as highly hazardous, appropriate precautions should be taken when working with this material, including the use of personal protective equipment and proper ventilation. These practical aspects generate search queries such as "50699-52-0 safety data" or "handling nitrophenyl carbamates", emphasizing the need for clear technical information.

Future research directions for Carbamic acid, (3-nitrophenyl)-, phenyl ester are likely to focus on expanding its utility in medicinal chemistry and exploring novel material applications. The compound's structural versatility positions it well for development of targeted therapeutics and smart materials. Emerging trends in computational chemistry and artificial intelligence for molecular design may further unlock potential applications, as seen in searches for "50699-52-0 in silico studies" or "machine learning for carbamate optimization".

In conclusion, Carbamic acid, (3-nitrophenyl)-, phenyl ester (CAS No. 50699-52-0) represents a valuable chemical entity with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity profile continue to attract research attention, particularly in fields aligned with current scientific priorities such as drug development and advanced materials. The compound's commercial availability and well-documented properties make it accessible for further investigation, while ongoing research promises to reveal new dimensions of its scientific utility.

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